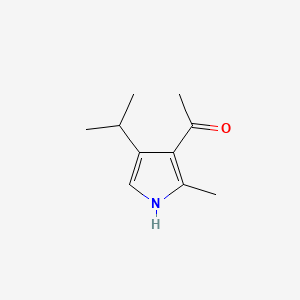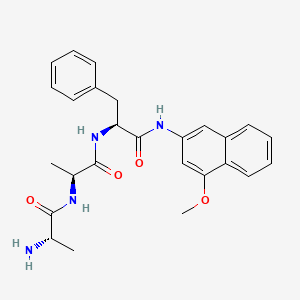
5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. They are widely found in nature, particularly in green plants, fungi, and bacteria. The compound this compound is of interest due to its potential pharmacological properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions generally include:
Reactants: Phenol derivatives and β-keto esters
Catalyst: Sulfuric acid or other strong acids
Temperature: Elevated temperatures (typically around 100-150°C)
Solvent: Often carried out in the absence of solvent or in polar solvents like ethanol
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction of the carbonyl group can lead to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of halogenated or nitrated coumarin derivatives.
科学的研究の応用
5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, perfumes, and as a component in certain pharmaceuticals.
作用機序
The mechanism of action of 5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- 6,7-Dihydroxy-4-methylcoumarin
- 5,7-Dihydroxy-4-methylcoumarin
- 4,7-Dimethylcoumarin
Comparison
5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
103989-73-7 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.197 |
IUPAC名 |
5,6-dihydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-5-4-8(12)15-7-3-6(2)10(13)11(14)9(5)7/h3-4,13-14H,1-2H3 |
InChIキー |
VBBSZJBNHRMQBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1O)O |
同義語 |
Coumarin, 5,6-dihydroxy-4,7-dimethyl- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


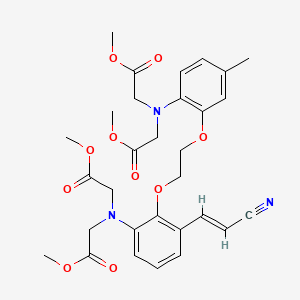
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

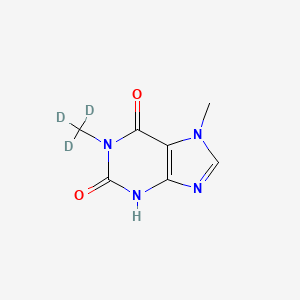

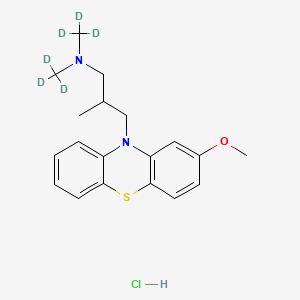
![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)


